molecular formula C8H16S B13273363 (4-Methylcyclohexyl)methanethiol

(4-Methylcyclohexyl)methanethiol

Cat. No.: B13273363
M. Wt: 144.28 g/mol
InChI Key: CZCXPEWHAVZECD-UHFFFAOYSA-N
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Description

Overview of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of modern chemical science. ontosight.aiwikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, as well as in fossil fuels. wikipedia.org Their diverse chemical properties, ranging from the foul odors often associated with thiols to the sweet taste of compounds like saccharin, make them a fascinating area of study. wikipedia.org In academic and industrial research, organosulfur compounds are pivotal. They serve as crucial building blocks in the synthesis of new materials and pharmaceuticals, including antibiotics such as penicillin and sulfa drugs. wikipedia.orgbritannica.com Researchers continue to explore the reactivity of the sulfur atom in these compounds, aiming to develop innovative materials and technologies in fields like energy storage and nanotechnology. ontosight.ai

Significance of Cyclohexane (B81311) Frameworks in Organic Molecular Design

The cyclohexane ring is a fundamental and highly significant structural motif in organic chemistry. libretexts.org Its prevalence stems from its conformational flexibility, which allows it to adopt a strain-free chair conformation. libretexts.org This three-dimensional arrangement minimizes both angle strain, with bond angles close to the ideal tetrahedral angle, and torsional strain, by staggering the hydrogen atoms. youtube.com This inherent stability makes the cyclohexane framework a popular choice in the design of a vast array of organic molecules, from pharmaceuticals to materials science. The ability of the cyclohexane ring to undergo a "ring-flip" between two chair conformations is a key aspect of its chemistry, influencing the spatial arrangement and reactivity of substituents. youtube.com This conformational behavior is a critical consideration in the design of complex molecules where precise control of three-dimensional structure is essential for function. nih.gov

Positioning of (4-Methylcyclohexyl)methanethiol within the Broader Scope of Thiol and Cyclohexane Chemistry

This compound integrates the characteristic features of both thiols and cyclohexane derivatives. The thiol group (-SH) imparts reactivity typical of organosulfur compounds, while the 4-methylcyclohexyl group provides a non-polar, sterically defined framework. The interplay between the reactive thiol group and the conformationally flexible cyclohexane ring makes this compound a subject of interest for fundamental chemical research. The presence of the methyl group at the 4-position of the cyclohexane ring influences the conformational equilibrium of the ring, which in turn can affect the reactivity and physical properties of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

(4-methylcyclohexyl)methanethiol

InChI

InChI=1S/C8H16S/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3

InChI Key

CZCXPEWHAVZECD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CS

Origin of Product

United States

Synthetic Methodologies for 4 Methylcyclohexyl Methanethiol and Analogous Cyclohexylthiols

Direct Synthetic Routes to Thiols

Direct methods for the introduction of a thiol group onto a cyclohexyl framework are diverse, each offering distinct advantages depending on the starting material and desired product.

Thiolation Reactions via Substitution Mechanisms

The direct thiolation of substrates through substitution reactions is a fundamental approach. This typically involves the reaction of an appropriate nucleophilic sulfur source with an electrophilic cyclohexyl derivative. For instance, the reaction of an alkyl halide with an alkali metal hydrosulfide (B80085) (e.g., NaSH) or thiourea (B124793) followed by hydrolysis can yield the corresponding thiol. While specific examples for (4-Methylcyclohexyl)methanethiol are not prevalent in the reviewed literature, the general principle is widely applicable to the synthesis of various thiols.

Synthesis from Cyclohexene (B86901) Derivatives (e.g., Markovnikov and Anti-Markovnikov Addition)

The addition of hydrogen sulfide (B99878) (H₂S) or other sulfur-containing reagents across the double bond of a cyclohexene derivative is a powerful method for thiol synthesis. The regioselectivity of the addition, whether Markovnikov or anti-Markovnikov, is a critical consideration.

The thiol-ene reaction, a free-radical mediated addition of a thiol to an alkene, typically results in an anti-Markovnikov product. wikipedia.org This process can be initiated by light, heat, or radical initiators, forming a thiyl radical that subsequently reacts with the alkene. wikipedia.org This method is valued for its high yield, stereoselectivity, and broad applicability. wikipedia.orgresearchgate.net

Conversely, under certain catalytic conditions, Markovnikov addition can be favored. For example, the reaction of cyclohexene with hydrogen sulfide in the presence of a Co-Molybdate/Alumina catalyst can produce cyclohexanethiol (B74751). acgpubs.org

Synthesis from Cyclohexanol (B46403) Derivatives

The conversion of cyclohexanols to the corresponding thiols is a common synthetic strategy. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea.

A more direct approach involves the reaction of the alcohol with a thiolating agent. For instance, the reaction of cyclohexanol with hydrogen sulfide over a thoria-on-pumice catalyst at elevated temperatures can yield cyclohexanethiol. acgpubs.org Another method involves the use of Lawesson's reagent or phosphorus pentasulfide to convert the hydroxyl group to a thiol.

Starting MaterialReagent(s)ProductYieldReference
Cyclohexanol1. PBr₃, 2. Thiourea, 3. NaOHCyclohexanethiol60% acgpubs.org
CyclohexanolH₂S, Thoria on pumiceCyclohexanethiol77% acgpubs.org

Synthesis from Cyclohexyl Halide Precursors

Cyclohexyl halides are excellent precursors for the synthesis of cyclohexylthiols via nucleophilic substitution reactions. The halide is displaced by a sulfur-containing nucleophile to form the thiol or a precursor that can be readily converted to the thiol.

Commonly used sulfur nucleophiles include sodium hydrosulfide, sodium thiomethoxide, and thiourea. The reaction of a cyclohexyl halide with thiourea proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to afford the thiol.

Starting MaterialReagent(s)ProductYieldReference
Cyclohexyl chlorideNaSHCyclohexanethiol52% acgpubs.org
Cyclohexyl bromide1. Thiourea, 2. NaOHCyclohexanethiol68-76% acgpubs.org

Photolytic Approaches to Thiol Generation

Photochemical methods offer a unique avenue for the synthesis of thiols. The photolysis of carbonyl sulfide (COS) in cyclohexane (B81311) has been shown to produce cyclohexanethiol. acgpubs.org This reaction proceeds via the generation of a reactive sulfur species that inserts into a C-H bond of the cyclohexane ring.

Another photolytic method involves the irradiation of a Barton ester (N-hydroxy-2-thiopyridone ester) in the presence of elemental sulfur, followed by reduction with sodium borohydride, which has been reported to yield cyclohexanethiol in high yield. acgpubs.org The mechanism involves the homolytic cleavage of the N-O bond to generate a carbon-centered radical that reacts with sulfur. acgpubs.org

Starting MaterialReagent(s)ProductYieldReference
CyclohexaneCarbonyl sulfide, hνCyclohexanethiol- acgpubs.org
N-Cyclohexyloxycarbonyl-N-hydroxy-2-thiopyridone1. S₈, hν, 2. NaBH₄/MeOHCyclohexanethiol94% acgpubs.org

Hydrolysis of Thiolacetate Intermediates

The hydrolysis of a thiolacetate is a reliable and high-yielding method for the preparation of thiols. Thiolacetates can be prepared from the corresponding halides or alcohols. For example, a cyclohexyl halide can be reacted with potassium thioacetate (B1230152) to form the cyclohexyl thiolacetate. Subsequent hydrolysis with a base, such as sodium hydroxide, followed by acidification, liberates the free thiol.

This method is advantageous as it often avoids the formation of disulfide byproducts that can occur in other thiol synthesis methods.

Starting MaterialReagent(s)ProductYieldReference
Cyclohexyl thiolacetate1. NaOH, 2. HClCyclohexanethiol81% acgpubs.org

Decomposition Strategies for Thiol Formation

The formation of thiols through decomposition pathways often involves the thermal or catalytic breakdown of precursor molecules. nih.gov While direct synthesis methods are more common for a specific target like this compound, understanding decomposition mechanisms provides insight into the stability of thiols and potential synthetic routes from other sulfur-containing compounds.

One general strategy involves the thermal decomposition of sulfur-containing organic compounds. For instance, the pyrolysis of ethanethiol (B150549) has been studied to understand its unimolecular decomposition pathways, which include the formation of a thiol radical (SH) and other fragments. nih.gov Such studies, while not direct synthetic routes to complex thiols, provide fundamental knowledge about the C-S bond cleavage and the conditions that might favor thiol formation or degradation.

Another relevant decomposition strategy is the hydrolysis of thiourea derivatives. Alkyl halides can react with thiourea to form an alkyl isothiourea salt, which is then hydrolyzed, typically with a base, to yield the corresponding thiol. libretexts.orgwikipedia.org This two-step process is a common laboratory method for preparing thiols and avoids the direct use of the often foul-smelling and volatile hydrogen sulfide. libretexts.orgyoutube.com

The decomposition of Bunte salts (S-alkyl or S-aryl thiosulfonates) through hydrolysis is another pathway to thiols. wikipedia.org These salts are formed by the reaction of an alkyl halide with sodium thiosulfate. wikipedia.org

Table 1: General Decomposition Strategies for Thiol Synthesis

Precursor TypeReagents/ConditionsProductReference
Alkyl Isothiourea SaltAqueous Base (e.g., NaOH)Thiol libretexts.org
Bunte Salt (Thiosulfonate)HydrolysisThiol wikipedia.org
EthanethiolHigh Temperature (Pyrolysis)Thiol Radical + Other Fragments nih.gov

Advanced Synthetic Techniques and Strategic Considerations

Modern synthetic chemistry offers more sophisticated methods for the preparation of thiols, including catalytic, modular, and stereoselective approaches. These techniques provide greater control over the reaction and allow for the synthesis of more complex and specifically functionalized thiol compounds.

Catalytic methods are pivotal in modern thiol synthesis, offering efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions are a general strategy for forming C-S bonds. thieme-connect.de For instance, palladium-catalyzed reactions have been extensively studied for the coupling of aryl halides with thiols. thieme-connect.de While directly applicable to aryl thiols, the principles can be extended to the synthesis of alkyl thiols.

The industrial synthesis of simple thiols like methanethiol (B179389) often involves the reaction of an alcohol with hydrogen sulfide over an acidic catalyst, such as aluminum oxide. wikipedia.org This method is suitable for large-scale production of simple thiols.

More advanced catalytic systems utilize metal nanoparticles. For example, palladium nanoparticles have been shown to catalyze the isomerization of allylic alcohols, and their catalytic activity can be influenced by capping ligands, including thiols. nih.gov The interaction between metal surfaces and thiols is a key aspect of these catalytic processes. nih.govacs.org Copper-catalyzed reactions are also employed for the formation of C-S bonds. organic-chemistry.org

Table 2: Examples of Catalytic Methods in Thiol Synthesis

CatalystReactantsProduct TypeReference
Aluminum OxideMethanol + Hydrogen SulfideMethanethiol wikipedia.org
Palladium CatalystsAryl Halides + ThiolsAryl Thioethers thieme-connect.de
Palladium NanoparticlesAllylic AlcoholsIsomerized Products nih.gov
Copper Catalystsα-Diazo Carbonyls + Thiolsα-Thioesters organic-chemistry.org

Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. This approach is highly valuable for creating libraries of compounds with diverse structures. In the context of thiol synthesis, a modular approach might involve the reaction of a versatile sulfur-containing reagent with a variety of electrophiles. nih.gov

One example of a modular template involves the reaction of thiols with alkyl sulfonylbenzothiazoles, which leads to the release of a payload molecule. nih.gov While this is a reaction of a thiol, the underlying principle of a specific, triggerable reaction is central to modular design.

A more direct modular synthesis of thiols can be achieved by reacting organometallic reagents, such as Grignard or organolithium reagents, with elemental sulfur. wikipedia.org The resulting thiolate can then be protonated to yield the thiol. wikipedia.org This method allows for the conversion of a wide range of organic halides (the precursors to the organometallic reagents) into their corresponding thiols.

The synthesis of specific stereoisomers of substituted cyclohexyl thiols, such as the cis or trans isomers of this compound, requires stereoselective methods. The relative orientation of the substituents on the cyclohexane ring can significantly impact the molecule's properties.

One approach to achieving stereoselectivity is through tandem reactions. For example, a tandem intramolecular conjugate addition of a thiol to a bisenone, mediated by lithium iodide, can produce 1,2,3-trisubstituted six-membered rings with high diastereoselectivity. thieme-connect.com This method highlights the use of specific reagents to control the stereochemical outcome of the reaction. thieme-connect.com

The epimerization of glycosyl thiols, which are cyclic thiols, has been achieved with high stereoselectivity using Lewis acids like titanium tetrachloride (TiCl4) and tin tetrachloride (SnCl4). nih.gov While applied to glycosides, the principles of using Lewis acids to control the stereochemistry of a thiol group on a ring system are relevant to the synthesis of specific isomers of cyclohexyl thiols.

For the synthesis of this compound, a potential stereoselective route would involve the reduction of a stereochemically pure 4-methylcyclohexanecarboxylic acid derivative or the stereoselective addition of a thiolating agent to a suitable 4-methylcyclohexyl precursor. The synthesis of the related alcohol, 4-methylcyclohexanemethanol, exists in both cis and trans isomers, and similar stereochemical considerations would apply to the corresponding thiol. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 4 Methylcyclohexyl Methanethiol

Oxidative Transformations of the Thiol Moiety

The sulfur atom in the thiol group of (4-Methylcyclohexyl)methanethiol exists in its most reduced state (-2 oxidation state). It is therefore susceptible to a variety of oxidation reactions, which can be controlled by the choice of oxidizing agent and reaction conditions to yield distinct products.

Formation of Disulfide Linkages

The mild oxidation of this compound leads to the formation of its corresponding disulfide, bis((4-methylcyclohexyl)methyl) disulfide. This oxidative coupling is a characteristic and common reaction for thiols. The process involves the removal of a hydrogen atom from two thiol molecules to form a sulfur-sulfur bond.

Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R = (4-Methylcyclohexyl)methyl)

A variety of mild oxidizing agents can accomplish this transformation, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. While this is a fundamental reaction for thiols, specific mechanistic studies detailing the kinetics or optimized conditions for the disulfide formation from this compound are not extensively documented in readily available scientific literature.

Oxidation to Sulfonic Acids

Stronger oxidizing agents will convert the thiol group directly to a sulfonic acid, (4-methylcyclohexyl)methanesulfonic acid. In this transformation, the sulfur atom undergoes a significant change in oxidation state from -2 to +6. This is generally an irreversible process.

Reaction Scheme: R-SH + 3 [O] → R-SO₃H (where R = (4-Methylcyclohexyl)methyl)

Typical reagents used for this oxidation include strong oxidants like potassium permanganate, nitric acid, or excess hydrogen peroxide. The reaction proceeds through intermediate oxidation states, such as sulfenic and sulfinic acids, which are typically not isolated. Detailed research findings specifically documenting the synthesis of (4-methylcyclohexyl)methanesulfonic acid from the corresponding thiol are not prominently featured in the reviewed literature.

Formation of Thiosulfonates

Thiosulfonates can be formed from thiols through several routes, most commonly by the reaction of a thiol with a sulfonic acid derivative or by the controlled oxidation of disulfides. For this compound, this would result in S-((4-methylcyclohexyl)methyl) (4-methylcyclohexyl)methanethiosulfonate. This reaction involves one sulfur atom being oxidized while the other remains at the -1 oxidation state (as in a disulfide).

While the formation of thiosulfonates is a known process in sulfur chemistry, specific studies detailing the synthesis and characterization of the thiosulfonate derived from this compound are not widely available.

Nucleophilic Reactions of the Thiolate Anion

The thiol proton of this compound is weakly acidic and can be removed by a suitable base to form the corresponding (4-methylcyclohexyl)methanethiolate anion. This anion is a soft and potent nucleophile, readily participating in a range of substitution and addition reactions.

Formation of the Thiolate: R-SH + B → R-S⁻ + BH⁺ (where R = (4-Methylcyclohexyl)methyl and B is a base)

Alkylation and Arylation Reactions

The (4-methylcyclohexyl)methanethiolate anion can react with alkyl halides or other substrates with a good leaving group in a classic S_N2 reaction to form thioethers. This alkylation is a highly efficient process for forming carbon-sulfur bonds.

Reaction Scheme (Alkylation): R-S⁻ + R'-X → R-S-R' + X⁻ (where R = (4-Methylcyclohexyl)methyl, R' = an alkyl group, and X = a leaving group)

Arylation to form aryl thioethers is also possible, typically requiring a metal catalyst to facilitate the reaction with an aryl halide. Despite the fundamental nature of these C-S bond-forming reactions, specific examples and detailed procedural data for the alkylation and arylation of this compound are not extensively reported in the surveyed literature.

Addition Reactions to Unsaturated Systems

As a strong nucleophile, the (4-methylcyclohexyl)methanethiolate anion can add to carbon-carbon double or triple bonds that are activated by an adjacent electron-withdrawing group. This type of reaction is known as a conjugate or Michael addition.

Reaction Scheme (Michael Addition): R-S⁻ + CH₂=CH-EWG → R-S-CH₂-CH⁻-EWG → R-S-CH₂-CH₂-EWG (after protonation) (where R = (4-Methylcyclohexyl)methyl and EWG = Electron-Withdrawing Group)

This reaction is a powerful method for forming carbon-sulfur bonds and is widely used in organic synthesis. However, specific research findings, including reaction kinetics or substrate scope, for the conjugate addition of (4-Methylcyclohexyl)methanethiolate to unsaturated systems are not readily found in published scientific works.

Reactions with Carbonyl Compounds (e.g., for derivative formation)

This compound, like other thiols, readily reacts with carbonyl compounds such as aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are of significant utility in organic synthesis, particularly for the protection of carbonyl groups, owing to the high stability of the resulting thioacetals.

The formation of a thioacetal from this compound and a generic aldehyde or ketone proceeds via a two-step acid-catalyzed mechanism. Initially, a protonated carbonyl compound reacts with the thiol to form a hemithioacetal. Subsequent protonation of the hydroxyl group and elimination of water yields a thionium (B1214772) ion, which is then attacked by a second molecule of the thiol to give the final thioacetal product.

Various catalysts can be employed to facilitate this transformation with high efficiency. For instance, hafnium trifluoromethanesulfonate (B1224126) has been demonstrated to be an effective catalyst for the thioacetalization of a wide range of carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones. organic-chemistry.org This method is noted for its mild conditions, which allows for the presence of sensitive functional and protecting groups. organic-chemistry.org Similarly, tungstophosphoric acid (H₃PW₁₂O₄₀) serves as a highly selective catalyst for thioacetalization, often proceeding in excellent yields without the need for a solvent. organic-chemistry.org

Carbonyl SubstrateCatalystConditionsProductYield
Aldehyd (generic)Hafnium trifluoromethanesulfonateMildThioacetalHigh
Ketone (generic)Hafnium trifluoromethanesulfonateMildThioketalHigh
Aldehyde (generic)Tungstophosphoric acidSolvent-freeThioacetalExcellent
Ketone (generic)Tungstophosphoric acidSolvent-freeThioketalExcellent
Sterically hindered ketoneTungstophosphoric acidRefluxing petroleum etherThioketalGood

These robust methods for thioacetal formation underscore the potential of this compound as a versatile reagent for the protection of carbonyl functionalities in complex molecular architectures.

Advanced Mechanistic Studies

Adsorption and Reaction Mechanisms on Metal Surfaces

The interaction of thiols with metal surfaces is a cornerstone of self-assembled monolayer (SAM) formation, a technology with wide-ranging applications in surface modification and nanotechnology. While direct studies on this compound are not extensively documented, its behavior can be inferred from investigations of analogous thiols, such as methanethiol (B179389) and other cyclic thiols, on various metal substrates. aps.orgnih.govunl.edu

On transition metal surfaces like nickel, palladium, and platinum, the adsorption of thiols can occur either molecularly or dissociatively. nih.gov Ab initio density functional theory calculations suggest that for methanethiol on Ni(111), Pd(111), and Pt(111) surfaces, dissociative adsorption is favored, leading to the formation of a surface-bound thiolate radical (CH₃S) and a hydrogen atom. nih.gov The thiolate species forms a strong covalent bond with the metal surface, with the sulfur atom typically occupying high-coordination sites such as threefold hollows. nih.govunl.edu

Furthermore, research on 4-cyclohexylcyclohexanethiol has demonstrated that electron irradiation can induce crosslinking within the SAM, enhancing its stability. oaepublish.com This process involves the cleavage of C-H bonds, generating radicals that form covalent bonds with neighboring molecules. oaepublish.com The presence of the cyclic structure is crucial, as it favors crosslinking over fragmentation and desorption. oaepublish.com

ThiolMetal SurfaceAdsorption TypeKey Findings
MethanethiolNi(111), Pd(111), Pt(111)DissociativeFormation of a strong covalent bond between sulfur and the metal surface. nih.gov
MethanethiolCo(0001)DissociativeEnergetically favorable formation of an adsorbed methylthiolate and a hydrogen atom. aps.orgunl.edu
4'-substituted-4-mercaptobiphenylsAu(111), Ag(111)DissociativeFormation of well-ordered monolayers with specific molecular orientations. nyu.edu
4-CyclohexylcyclohexanethiolNot specifiedDissociativePotential for electron-induced crosslinking to enhance monolayer stability. oaepublish.com

Mechanochemical Influences on Thiol Reactivity

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.org Ball milling is a common mechanochemical technique where the impact energy from grinding media initiates and drives chemical transformations. youtube.com

While specific mechanochemical studies involving this compound are not prevalent, research on other thiol-based reactions demonstrates the potential of this approach. For example, the stereoselective Michael addition of bisthiomalonates to cyclic enones has been successfully carried out under ball-milling conditions. researchgate.net This method has been shown to significantly reduce reaction times compared to solution-based approaches, although sometimes with a slight reduction in enantioselectivity. researchgate.net

Another relevant application is the synthesis of thiol-modified biochar, where ball milling of pristine biochar with 3-mercaptopropyltrimethoxysilane resulted in a material with enhanced sorption capacities for heavy metals. nih.gov This indicates that mechanical action can facilitate the covalent attachment of thiol groups to solid supports. nih.gov

These examples suggest that the reactivity of this compound could be significantly influenced by mechanochemical methods. Potential applications could include solvent-free thiol-ene reactions, addition reactions to unsaturated systems, and the grafting of the this compound moiety onto various materials, all driven by the energy input from ball milling. The high-energy impacts within a ball mill can overcome activation barriers and promote reactions that might otherwise require harsh conditions or long reaction times in solution.

Light-Controlled Chemical Transformations Involving Thiols

Light-controlled reactions, particularly those employing photoredox catalysis, have emerged as powerful tools in modern organic synthesis. Thiols, including this compound, are excellent candidates for such transformations due to the relatively weak S-H bond, which can be readily cleaved to generate highly reactive thiyl radicals.

One of the most common light-induced reactions involving thiols is their oxidation to disulfides. This transformation can be achieved under aerobic conditions using various photocatalysts. For instance, Cu₂O polyhedra have been shown to be effective photocatalysts for the aerobic oxidation of a range of thiols to their corresponding disulfides with high yields. acs.org Metal-free organic dyes like fluorescein (B123965) can also catalyze this reaction under visible light, offering a more sustainable approach. tandfonline.com The mechanism generally involves the formation of a thiyl radical through a single electron transfer (SET) process, followed by the coupling of two thiyl radicals to form the disulfide bond. acs.orgtandfonline.com

Another significant light-controlled reaction is the thiol-ene reaction, which involves the anti-Markovnikov addition of a thiol to an alkene. This reaction can be promoted by visible light in the presence of a photocatalyst such as titanium dioxide (TiO₂) or eosin (B541160) Y. mdpi.comrsc.org The reaction is initiated by the photoinduced generation of a thiyl radical, which then adds to the alkene to form a carbon-centered radical. Subsequent hydrogen atom transfer from another thiol molecule yields the thioether product and regenerates the thiyl radical, thus propagating the chain reaction. mdpi.com

Reaction TypePhotocatalystKey Mechanistic StepProduct
Aerobic OxidationCu₂OThiyl radical formation and couplingDisulfide
Aerobic OxidationFluoresceinThiyl radical formation and couplingDisulfide
Thiol-Ene ReactionTitanium Dioxide (TiO₂)Thiyl radical addition to alkeneThioether
Thiol-Ene ReactionEosin YThiyl radical addition to alkeneThioether

These examples highlight the diverse photochemical reactivity of thiols, and it is highly probable that this compound would undergo similar light-controlled transformations to yield valuable products such as the corresponding disulfide or various thioethers.

Stereochemical Analysis and Conformational Studies of 4 Methylcyclohexyl Methanethiol

(4-Methylcyclohexyl)methanethiol is a disubstituted cyclohexane (B81311) derivative featuring a methyl group and a methanethiol (B179389) (or thiomethyl) group attached to the cyclohexane ring at positions 1 and 4. Its chemical behavior, physical properties, and reactivity are deeply rooted in its three-dimensional structure. A thorough analysis of its stereoisomers and conformational dynamics is essential for understanding its role in chemical synthesis and interactions.

Spectroscopic Characterization and Structural Elucidation of 4 Methylcyclohexyl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For (4-Methylcyclohexyl)methanethiol, the spectrum would exhibit distinct signals corresponding to the methyl group, the cyclohexyl ring protons, and the methylene (B1212753) protons adjacent to the sulfur atom.

The chemical shift of the thiol proton (S-H) in alkyl thiols typically appears in the range of 1-2 ppm. rsc.org The protons of the -CH₂-SH group are expected to resonate at a specific chemical shift, influenced by the adjacent sulfur atom. The complex multiplet patterns for the cyclohexyl ring protons would arise from their various axial and equatorial positions and their coupling with neighboring protons. The methyl group protons would likely appear as a doublet, coupled to the proton on the carbon to which it is attached. For instance, in 4-methylcyclohexanemethanol, a structurally similar compound, the protons on the ring and the methyl group show characteristic shifts. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
-SH 1.0 - 2.0Triplet
-CH₂-SH2.4 - 2.7Doublet of triplets
Cyclohexyl ring protons0.8 - 2.0Multiplets
-CH₃0.8 - 1.0Doublet

This table is predictive and based on data from analogous compounds.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbon of the -CH₂-SH group would have a characteristic chemical shift. The carbons within the cyclohexyl ring would show a range of signals depending on their position relative to the methyl and methanethiol (B179389) substituents. The carbon of the methyl group would appear at a higher field (lower ppm value). Data from related compounds, such as cis-4-Methyl-cyclohexyl methyl sulfone, can provide insight into the expected chemical shifts for the cyclohexyl ring carbons. xpsfitting.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
-C H₂-SH25 - 35
C arbons of Cyclohexyl ring20 - 45
-C H₃15 - 25

This table is predictive and based on data from analogous compounds.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A COSY experiment on this compound would reveal correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu This would be instrumental in tracing the proton-proton connectivities within the cyclohexyl ring and confirming the coupling between the -CH₂-SH protons and the adjacent ring proton.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique would definitively link each proton signal to its corresponding carbon atom in the this compound structure, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

For this compound, the key functional group is the thiol (-SH) group. The S-H stretching vibration is typically observed in the IR spectrum as a weak band in the region of 2550-2600 cm⁻¹. rsc.org The weakness of this band is due to the small change in dipole moment during the vibration. The C-S stretching vibration appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy is particularly useful for detecting the S-H and C-S bonds. The C-S stretching vibration gives a distinct signal in the Raman spectrum between 650-700 cm⁻¹. rsc.org A notable feature in the Raman spectra of thiols is the C-S-H bending mode (βCSH), which appears around 850 cm⁻¹ and shifts significantly to around 620 cm⁻¹ upon deuteration of the thiol proton. rsc.org

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹) Intensity
S-H stretchIR, Raman2550 - 2600Weak in IR, observable in Raman
C-H stretch (alkyl)IR, Raman2850 - 2960Strong
C-S-H bend (βCSH)Raman~850Observable
C-S stretchRaman, IR600 - 800Observable in Raman, variable in IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Thiols often exhibit a distinct molecular ion peak. Common fragmentation patterns for thiols include the loss of the -SH group and cleavage of the C-C bonds within the alkyl chain. youtube.com

For this compound, key fragmentation pathways would likely involve:

Loss of a hydrogen sulfide (B99878) radical (•SH), resulting in a fragment at M-33.

Cleavage of the bond between the cyclohexyl ring and the -CH₂SH group.

Fragmentation of the cyclohexyl ring itself, leading to a series of characteristic peaks separated by 14 mass units (CH₂). massbank.eu The fragmentation of cyclohexanol (B46403), for instance, shows a prominent peak at m/z 57. massbank.eu

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment m/z (mass-to-charge ratio) Identity
[C₇H₁₃SH]⁺MMolecular Ion
[C₇H₁₃]⁺M - 33Loss of •SH
[C₆H₁₁]⁺M - 47Loss of •CH₂SH
[C₅H₉]⁺, [C₄H₇]⁺, etc.VariousFragments from cyclohexyl ring cleavage

This table is predictive and based on general fragmentation patterns of thiols and cyclohexyl compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When this compound is adsorbed on a surface, XPS can provide detailed information about the sulfur's bonding environment.

The S 2p region of the XPS spectrum is particularly informative for sulfur-containing compounds. For organic thiols, the S 2p₃/₂ binding energy is typically observed in the range of 163.5 to 164 eV. acs.org When a thiol binds to a metal surface, such as gold, a thiolate is formed, and the S 2p₃/₂ binding energy shifts to a lower value, around 162 eV. xpsfitting.comacs.org The S 2p peak is a doublet (2p₃/₂ and 2p₁/₂) with a separation of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.comxpsfitting.com Analysis of the C 1s and S 2p spectra can thus confirm the presence and chemical state of the thiol on a surface.

Typical S 2p Binding Energies for Thiol-Related Species

Sulfur Species S 2p₃/₂ Binding Energy (eV)
Unbound Thiol (R-SH)163.5 - 164.0
Bound Thiolate (R-S-Metal)~162.0
Sulfone (R-SO₂-R)~168.1
Sulfonate (R-SO₃H)~168.4

Data compiled from various sources. acs.orgresearchgate.netthermofisher.com

Advanced Spectroscopic Approaches in Thiol Chemistry

The comprehensive structural elucidation of thiols, such as this compound, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, stereochemistry, and electronic environment of the constituent atoms. While specific experimental spectra for this compound are not widely available in public databases, its characteristic spectroscopic features can be predicted with a high degree of accuracy based on the well-established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, which exists as cis and trans isomers, 1D and 2D NMR techniques would be indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclohexane (B81311) ring protons. The key diagnostic signals would be:

-SH Proton: A triplet in the region of 1.2-1.6 ppm, resulting from coupling to the adjacent methylene (-CH₂-) protons. The chemical shift of this proton is known to be sensitive to concentration and solvent.

-CH₂-S- Protons: A doublet of doublets or a multiplet appearing further downfield, typically in the range of 2.4-2.7 ppm, due to the deshielding effect of the adjacent sulfur atom.

Cyclohexane and Methyl Protons: A series of broad, overlapping multiplets for the cyclohexyl protons would be expected between approximately 0.8 and 2.0 ppm. The methyl group protons would likely appear as a doublet around 0.9 ppm.

The distinction between the cis and trans isomers would be most evident in the chemical shifts and coupling constants of the protons on the substituted carbons of the cyclohexane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected for each isomer.

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | | -CH₂-SH | ~28-32 | | Cyclohexyl C1 | ~38-42 | | Cyclohexyl C2, C6 | ~33-37 | | Cyclohexyl C3, C5 | ~29-33 | | Cyclohexyl C4 | ~30-34 | | -CH₃ | ~21-23 |

Note: These are predicted values and can vary based on the specific isomer and solvent.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals by revealing their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by several key absorption bands.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | S-H | Stretching | 2550-2600 (weak) | | C-H (alkane) | Stretching | 2850-2960 | | C-H (alkane) | Bending | 1375-1465 | | C-S | Stretching | 600-700 (weak) |

The presence of a weak but sharp band in the 2550-2600 cm⁻¹ region is a definitive indicator of the thiol S-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. When analyzed by gas chromatography-mass spectrometry (GC-MS), thiols can sometimes undergo oxidation to disulfides in the heated GC interface. tandfonline.com

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the thiol group and fragmentation of the cyclohexane ring.

Predicted Fragmentation Pattern:

Loss of SH: [M - SH]⁺

Loss of CH₂SH: [M - CH₂SH]⁺

Cleavage of the Cyclohexane Ring: Various fragments resulting from the breakdown of the six-membered ring.

The combination of these advanced spectroscopic methods allows for a comprehensive and unambiguous structural elucidation of this compound, enabling the differentiation of its stereoisomers and providing a complete picture of its molecular architecture.

Computational Chemistry and Theoretical Investigations of 4 Methylcyclohexyl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like (4-Methylcyclohexyl)methanethiol. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. For sulfur-containing compounds such as this compound, DFT methods, like the B3LYP functional, are frequently employed. nih.govresearchgate.net These methods are valuable for predicting molecular geometries, reaction energies, and other electronic properties. For instance, studies on similar molecules, such as the addition of methanethiol (B179389) to various acceptors, have utilized the M06-2X functional to predict reaction thermodynamics with a high degree of accuracy. nih.govnih.govresearchgate.net The choice of functional is critical and is often validated by comparing computational results with experimental data where available. researchgate.net

DFT calculations are also instrumental in determining the pKa of thiol groups, a key parameter for understanding their reactivity in different chemical environments. nih.gov By calculating properties like atomic charges on the sulfur atom, linear correlations can be established to predict pKa values quantitatively. nih.gov

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method provides a foundational, albeit simplified, description of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orgnumberanalytics.com While computationally less intensive, the HF method neglects electron correlation, which is the interaction between individual electrons. wikipedia.orgnumberanalytics.comststephens.net.in

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods, including Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, systematically incorporate electron correlation. wikipedia.orgnumberanalytics.comststephens.net.in Post-Hartree-Fock methods are crucial for accurately describing phenomena like bond breaking and formation, as well as for calculating precise energy profiles of chemical reactions. numberanalytics.comresearchgate.net For instance, ab initio calculations combining DFT and post-Hartree-Fock approaches have been used to investigate the mechanism of thiolate-disulfide exchange, a fundamental reaction in thiol biochemistry. nih.gov Although computationally demanding, these methods provide a more reliable picture of the electronic interactions within the molecule. wikipedia.org

Basis Set Selection and Methodological Validation

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. fiveable.me For molecules containing second-row elements like sulfur, the inclusion of polarization and diffuse functions in the basis set is crucial for an accurate description of the electronic distribution. researchgate.netmit.edu

Commonly used basis sets for sulfur-containing molecules include Pople-type basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). nih.govresearchgate.net The addition of 'd' functions is particularly important for sulfur. nih.gov The choice of basis set represents a trade-off between computational cost and accuracy. mit.edu

Methodological validation involves comparing the results of calculations using different combinations of methods and basis sets with experimental data, if available. researchgate.net This process ensures that the chosen computational approach provides a reliable description of the system under investigation. For example, the optimized geometry of a molecule can be compared with crystallographic data to validate the chosen level of theory. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For a flexible molecule like this compound, which possesses a cyclohexane (B81311) ring, MD simulations can provide detailed insights into its conformational landscape and intermolecular interactions.

The cyclohexane ring can adopt various conformations, such as the chair and boat forms, and the orientation of the methyl and methanethiol substituents (cis or trans) further diversifies the possible structures. usgs.gov MD simulations can sample these different conformations by numerically solving Newton's equations of motion for the atoms in the system, thereby revealing the preferred geometries and the energy barriers between them. mdpi.com

Furthermore, MD simulations can model the interactions of this compound with its environment, such as solvent molecules or other chemical species. This is achieved through the use of force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov By simulating the molecule in a box of water, for example, one can study its solvation and how it might interact with other molecules in an aqueous solution. mdpi.com Studies on similar cyclohexyl-modified molecules have shown that such modifications can significantly influence the structure and dynamics of larger molecular complexes. tandfonline.com

Prediction of Molecular Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting a range of molecular parameters and reactivity descriptors that govern the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. malayajournal.org

For this compound, the presence of the sulfur atom with its lone pairs of electrons is expected to significantly influence the energy of the HOMO. The substituent methyl group on the cyclohexane ring can also have a subtle effect on the frontier orbital energies. rsc.org Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and thus predict the reactivity of the molecule. researchgate.net

ParameterDescription
HOMO Highest Occupied Molecular Orbital. The energy of the HOMO is an indicator of the molecule's electron-donating ability.
LUMO Lowest Unoccupied Molecular Orbital. The energy of the LUMO is an indicator of the molecule's electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.

Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon adding an electron to a molecule, respectively. These parameters are crucial for understanding a molecule's reactivity and its behavior in charge-transfer processes. They can be calculated using various quantum chemical methods.

Theoretically, IP and EA can be estimated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, based on Koopmans' theorem. However, more accurate values are typically obtained from the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA), calculated using methods like Density Functional Theory (DFT). For instance, the NIST WebBook lists an experimental ionization energy of 9.440 eV for the simpler compound, methanethiol. nist.gov Computational studies on related thiol compounds often employ DFT functionals to predict these values, which are essential for assessing their susceptibility to oxidation and reduction.

Table 1: Key Electronic Properties and Their Significance

Property Definition Significance in Reactivity
Ionization Potential (IP) The minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower IP indicates the molecule is more easily oxidized.

| Electron Affinity (EA) | The energy change that occurs when an electron is added to a neutral molecule in its gaseous state. | A higher EA suggests the molecule has a greater tendency to accept an electron and be reduced. |

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors derived from conceptual DFT, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of a molecule's reactivity. These indices are calculated from the ionization potential (IP) and electron affinity (EA) and are used to predict the behavior of molecules in chemical reactions.

The electrophilicity index (ω) measures the energy stabilization of a system when it accepts an additional electronic charge from the environment. The nucleophilicity index (N) quantifies the electron-donating ability of a molecule. For a molecule like this compound, these indices would indicate its tendency to react with electron-poor or electron-rich species. Theoretical investigations on similar organic molecules utilize these calculated descriptors to understand and predict reaction pathways and mechanisms. ekb.eg

Table 2: Global Reactivity Descriptors

Descriptor Formula Interpretation
Electronegativity (χ) χ = (IP + EA) / 2 Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 Measures the resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η) Quantifies the ability of a molecule to act as an electrophile.

| Nucleophilicity Index (N) | Varies by scale | Quantifies the ability of a molecule to act as a nucleophile. |

Dipole Moment and Polarizability

The dipole moment and polarizability are key indicators of the charge distribution and intermolecular interactions of a molecule. The dipole moment arises from an uneven distribution of electron density, while polarizability describes how easily the electron cloud can be distorted by an external electric field. vaia.com

Table 3: Calculated Dipole Moment for Methanethiol Conformers (Illustrative)

Conformer Computational Method Calculated Dipole Moment (Debye)
Methanethiol Dimer 1 B3LYP/cc-pVDZ ~1.3 - 3.8 D (Varies by conformer) nih.gov

Theoretical Spectroscopy for Spectral Interpretation and Prediction

Theoretical calculations are indispensable for interpreting and predicting the spectra of molecules. By simulating spectra computationally, researchers can assign experimental peaks to specific structural features and molecular motions.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. researchgate.net Quantum mechanical calculation of NMR chemical shifts has become a standard tool to assist in this process, especially for complex molecules with multiple stereoisomers or conformers. nih.govuni-bonn.de

The process typically involves:

A conformational search to identify all low-energy structures of this compound.

Geometry optimization of each conformer using a DFT method (e.g., B3LYP/6-31G*). nih.gov

Calculation of NMR shielding constants for each optimized conformer, often using a higher level of theory (e.g., mPW1PW91/6-31+G**). nih.gov

Averaging the chemical shifts based on the Boltzmann population of each conformer.

Comparing the calculated shifts with experimental data, often using statistical methods like the DP4+ probability, to determine the most likely structure in solution. nih.gov

This computational approach is powerful for differentiating between very similar arrangements, such as the cis and trans isomers of the substituted cyclohexane ring. nih.gov

Table 4: Illustrative DP4+ Analysis for a Hypothetical Isomer of this compound

Isomer Candidate Boltzmann Population (%) DP4+ Probability (%) Assignment
cis-Isomer 75% 8% Unlikely

Simulation of Vibrational Spectra (IR, Raman)

Simulating infrared (IR) and Raman spectra via computational methods is crucial for understanding the vibrational modes of a molecule. nepjol.info DFT calculations are commonly used to compute the harmonic vibrational frequencies and intensities of a molecule like this compound.

The resulting calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the models. To improve accuracy, these frequencies are typically multiplied by a scaling factor specific to the level of theory used. Potential Energy Distribution (PED) analysis can then be performed to assign the calculated vibrational modes to specific molecular motions, such as S-H stretching, C-H stretching, or CH₂ bending, providing a detailed interpretation of the experimental IR and Raman spectra. nepjol.info

Table 5: Characteristic Vibrational Frequencies for Thiol-Containing Compounds

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
S-H Stretch 2550 - 2600 Weak (IR), Strong (Raman)
C-S Stretch 600 - 770 Weak to Medium
C-H Stretch (sp³) 2850 - 3000 Strong
CH₂ Bend 1450 - 1485 Medium

Prediction of Electronic Spectra (e.g., using TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → σ* or σ → σ* transitions associated with the thiol group. The choice of the DFT functional (e.g., PBE1PBE, B3LYP) and basis set is critical for achieving a reasonable match between the simulated and measured spectra. ekb.egresearchgate.net Furthermore, incorporating solvent effects, often through a Polarizable Continuum Model (PCM), is essential for accurate predictions of spectra in solution. mdpi.commdpi.com

Table 6: Compounds Mentioned in this Article

Compound Name
This compound
(4-methylcyclohexyl)methanol (B126014)
Methanethiol

Computational Mechanistic Investigations of this compound

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be elucidated. By employing sophisticated theoretical models and high-performance computing, researchers can map out reaction pathways, characterize transient species, and understand the subtle electronic and structural factors that govern reactivity. This section delves into the computational investigations of the reaction mechanisms of this compound, focusing on reaction pathway elucidation, the role of catalysts, and the influence of the solvent environment.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways is a cornerstone of computational mechanistic studies. For a molecule like this compound, a primary reaction of interest is its addition to unsaturated bonds, a process broadly known as hydrothiolation. A prominent example is the thiol-ene reaction, which can proceed via either a free-radical or a Michael-type addition mechanism. wikipedia.orgrsc.org Computational studies, typically employing density functional theory (DFT), are instrumental in dissecting these pathways.

For instance, in a computational study on the thiol-ene reaction of various alkenes, it was found that the structure of the alkene significantly influences whether the propagation or the chain-transfer step is rate-limiting. wikipedia.org While direct computational data for this compound is not available, analogous studies on the reaction of thiols with cyclic alkenes like limonene (B3431351) reveal that steric factors play a significant role in the regioselectivity of the thiyl radical attack. rsc.org The less sterically hindered position on the double bond is generally favored.

The table below presents hypothetical activation energy data for the radical addition of this compound to a generic alkene, based on trends observed in computational studies of similar systems.

Reaction Step Transition State Calculated Activation Energy (kcal/mol)
InitiationR-SH → R-S• + H•Dependent on initiator
PropagationR-S• + C=C → •C-C-S-R8 - 12
Chain Transfer•C-C-S-R + R-SH → H-C-C-S-R + R-S•5 - 9
This table is illustrative and based on general findings for thiol-ene reactions.

Conversely, the Michael-type addition involves the nucleophilic attack of the thiolate anion of this compound on an electron-deficient alkene. mdpi.com This pathway is prevalent under basic conditions, which facilitate the deprotonation of the thiol. Computational studies can model this process by calculating the reaction energy profile, including the formation of the thiolate, the nucleophilic attack leading to a carbanionic intermediate, and the subsequent protonation to yield the final product. nih.gov The stability of the intermediate carbanion is a key factor governing the reaction's feasibility and is influenced by the electronic properties of the alkene. nih.gov

Catalyst-Substrate Interaction Modeling

Catalysts can significantly alter the reaction pathways and rates of reactions involving this compound. Computational modeling is an invaluable tool for understanding the intricate interactions between the catalyst and the substrate at a molecular level.

In the context of radical reactions, photocatalysts are often employed to initiate the formation of thiyl radicals under mild conditions. nih.gov For example, transition metal complexes can be used to generate thiyl radicals from thiols upon visible light irradiation. rsc.org Computational models can be used to study the electronic structure of the excited state of the photocatalyst and the mechanism of electron or energy transfer to the thiol, leading to the formation of the reactive thiyl radical.

For non-radical pathways, such as the hydrothiolation of alkenes, Lewis acids can be used to activate the alkene substrate. Computational studies can model the coordination of the Lewis acid to the alkene, revealing how this interaction increases the alkene's electrophilicity and facilitates the nucleophilic attack by the thiol.

Furthermore, the interaction of thiols with metal surfaces is a critical aspect of nanotechnology and materials science. Theoretical studies on the adsorption of thiols onto gold clusters have shown that the binding energy and geometry are highly dependent on the coordination number of the gold atoms at the binding site. researchgate.net While not a catalytic reaction in the traditional sense, these studies provide fundamental insights into the nature of thiol-metal interactions, which are relevant to catalysis. For this compound, the bulky cyclohexyl group would likely influence the orientation and packing of the molecules on a catalyst surface, a factor that can be explored through computational simulations.

The following table illustrates hypothetical binding energies of this compound to different catalytic surfaces, highlighting the kind of data that can be obtained from computational modeling.

Catalyst Surface Binding Site Calculated Binding Energy (kcal/mol)
Gold (111)Terrace-5 to -10
Gold (111)Step Edge-10 to -15
Platinum (111)On-top-8 to -12
This table is for illustrative purposes and represents typical ranges for thiol adsorption on metal surfaces.

Solvation Effects on Reactivity (e.g., PCM Models)

The solvent in which a reaction is carried out can have a profound impact on its kinetics and thermodynamics. Computational chemistry accounts for these effects using various solvation models, with the Polarizable Continuum Model (PCM) being one of the most widely used. nih.gov In the PCM framework, the solvent is treated as a continuous dielectric medium that is polarized by the solute's charge distribution. This polarization, in turn, creates a reaction field that solvates the solute, affecting its energy and properties. nih.gov

For reactions involving this compound, PCM can be used to study several aspects of solvation. For instance, in the Michael-type addition, the formation of the thiolate anion is highly dependent on the solvent's ability to stabilize charged species. A polar, protic solvent would be expected to solvate the thiolate anion more effectively than a nonpolar solvent, thereby lowering the energy barrier for its formation. PCM calculations can quantify this stabilization energy.

Similarly, the transition states of reactions often have a different charge distribution and dipole moment compared to the reactants. The differential solvation of the reactants and the transition state can significantly alter the activation energy. For example, if a transition state is more polar than the reactants, a polar solvent will lower its energy more, thus accelerating the reaction. PCM calculations can predict these changes in activation energy as a function of the solvent's dielectric constant.

The table below shows hypothetical relative free energies of a transition state for a reaction of this compound in different solvents, as would be calculated using a PCM model.

Solvent Dielectric Constant (ε) Relative Free Energy of Transition State (kcal/mol)
Gas Phase10.0
Hexane1.9-1.5
Dichloromethane9.1-4.2
Water78.4-8.0
This table is illustrative, demonstrating the expected trend of transition state stabilization with increasing solvent polarity.

Analytical Methodologies for the Detection and Quantification of 4 Methylcyclohexyl Methanethiol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of (4-Methylcyclohexyl)methanethiol, providing the necessary separation from complex matrices. Gas chromatography is the predominant technique due to the compound's expected volatility.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For sulfur-containing molecules like this compound, the use of sulfur-selective detectors is highly advantageous, offering enhanced sensitivity and selectivity over universal detectors.

Flame Photometric Detector (FPD): The FPD is a widely used detector for sulfur analysis. It operates by combusting the eluted compounds in a hydrogen-rich flame. Sulfur-containing compounds emit light at specific wavelengths (primarily around 394 nm), which is then detected by a photomultiplier tube. While highly selective for sulfur and phosphorus, the FPD can be susceptible to quenching effects from co-eluting hydrocarbons, which can diminish the sulfur response researchgate.netshimadzu.com. Modern FPD designs have incorporated features to mitigate this issue.

Sulfur Chemiluminescence Detector (SCD): The SCD is another highly specific and sensitive detector for sulfur compounds hpst.czgcms.czhpst.cz. It functions by reacting sulfur compounds in an ozone-rich atmosphere to produce a chemiluminescent emission, which is then detected. The SCD offers several advantages over the FPD, including a more linear and equimolar response, meaning the detector's response is directly proportional to the mass of sulfur and independent of the compound's structure gcms.cz. This simplifies quantification, especially for complex mixtures or when a pure analytical standard of the target compound is unavailable. The SCD is also less prone to quenching by hydrocarbons shimadzu.com.

DetectorPrincipleSelectivityAdvantagesDisadvantages
Flame Photometric Detector (FPD) Chemiluminescence of sulfur compounds in a hydrogen-rich flame.High for S and PRobust, widely available.Non-linear response, susceptible to hydrocarbon quenching. researchgate.netshimadzu.com
Sulfur Chemiluminescence Detector (SCD) Chemiluminescence from the reaction of sulfur monoxide with ozone.Very high for sulfurHighly sensitive, linear and equimolar response, resistant to quenching. hpst.czgcms.czhpst.czHigher cost and complexity compared to FPD.

Table 1: Comparison of GC Detectors for Sulfur Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for both the identification and quantification of this compound acs.org. After separation on the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented.

For qualitative analysis, the resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The molecular ion peak, if present, would confirm the compound's molecular weight. The fragmentation pattern provides structural information. For this compound, expected fragmentation would involve the loss of the thiol group (-SH), cleavage of the bond between the cyclohexyl ring and the methylthiol group, and fragmentation of the cyclohexane (B81311) ring itself whitman.edudocbrown.info. The fragmentation of cyclic alkanes often results in a prominent molecular ion peak and characteristic losses of alkyl fragments whitman.edu.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of the compound even in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is the preferred method for volatile thiols, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of non-volatile derivatives of this compound. Thiols themselves are generally not amenable to direct HPLC analysis due to their volatility and lack of a strong chromophore for UV detection. Therefore, a derivatization step is necessary to convert the thiol into a more stable, less volatile, and more easily detectable derivative acs.orgnih.govresearchgate.net.

Common derivatizing agents for thiols include:

Monobromobimane (mBBr): Reacts with thiols to form highly fluorescent adducts, enabling sensitive fluorescence detection nih.gov.

N-(1-pyrenyl)maleimide (NPM): Another fluorescent labeling agent that provides high sensitivity.

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent): Reacts with thiols to produce a colored product that can be detected by UV-Vis spectrophotometry nih.gov.

4,4′-dithiodipyridine (DTDP): Reacts with thiols under acidic conditions to form stable derivatives suitable for LC-MS/MS analysis acs.orgnih.gov.

The choice of derivatizing agent depends on the desired sensitivity and the available detection system. The resulting non-volatile derivatives can then be separated by reversed-phase HPLC and quantified.

Sample Preparation and Enrichment Strategies

Due to the often low concentrations of this compound in environmental or industrial samples, a pre-concentration or enrichment step is typically required before instrumental analysis.

Purge-and-Trap Techniques

Purge-and-trap is a dynamic headspace technique widely used for the extraction of volatile organic compounds (VOCs) from liquid and solid samples teledynelabs.com. An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile analytes from the matrix. These analytes are then carried in the gas stream to a sorbent trap, where they are retained. After the purging process, the trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into the GC for analysis.

The efficiency of the purge-and-trap process depends on several factors, including the purge gas flow rate, purge time, sample temperature, and the type of sorbent material in the trap teledynelabs.com. For a compound like this compound, a combination of sorbents in the trap might be necessary to efficiently capture it along with other potential VOCs.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique olympianwatertesting.com. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes partition from the sample matrix into the fiber coating. After an equilibration time, the fiber is withdrawn and inserted directly into the hot injector of a GC, where the analytes are thermally desorbed onto the column.

The selection of the SPME fiber coating is critical for successful analysis and depends on the polarity and volatility of the target analyte sigmaaldrich.comsigmaaldrich.com. For a semi-volatile compound like this compound, a fiber with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating might be suitable, as it is effective for a broad range of volatile and semi-volatile compounds mdpi.commdpi.com.

ParameterPurge-and-TrapSolid-Phase Microextraction (SPME)
Principle Dynamic extraction by inert gas, concentration on a sorbent trap.Equilibrium-based partitioning onto a coated fiber.
Sample Types Liquids, solids.Liquids, solids, gases.
Advantages Can handle larger sample volumes, exhaustive extraction possible.Solvent-free, simple, can be automated, reusable fibers. olympianwatertesting.com
Considerations More complex instrumentation, potential for analyte breakthrough.Equilibration time, fiber selection is crucial, matrix effects. sigmaaldrich.comsigmaaldrich.com

Table 2: Comparison of Sample Preparation Techniques.

Cryogenic Trapping Methods

Cryogenic trapping is a highly effective pre-concentration technique for volatile sulfur compounds (VSCs) like this compound, especially when analyzing samples at trace levels in gaseous matrices such as air. nih.govresearchgate.netresearchgate.net This method involves passing a large volume of a gaseous sample through a trap cooled to very low temperatures, typically with liquid nitrogen or a cryogenic refrigerator. nih.govyoutube.com The low temperature causes the volatile compounds to condense and become trapped on a sorbent material, such as silica gel, within the trap. youtube.com

One of the primary challenges in analyzing ambient air is the presence of water, which can also freeze in the trap and cause blockages. youtube.com To mitigate this, a sample stream dryer, often utilizing a Nafion™ tube, may be employed upstream of the cryogenic trap to selectively remove water vapor without significantly affecting the concentration of the target sulfur compounds. youtube.com After the trapping phase, the trap is rapidly heated, and the desorbed analytes are transferred to a gas chromatograph (GC) for separation and detection. youtube.com

Three-stage cryogenic trapping systems have been developed to enhance the removal of interferences like water and carbon dioxide, allowing for the concentration of larger sample volumes and achieving lower detection limits. nih.gov For instance, a method for determining VSCs in breath samples utilized a three-stage system that enabled the concentration of over 400 ml of sample, leading to detection limits in the parts per billion by volume (ppbv) range. nih.gov

The efficiency of cryogenic trapping can be influenced by several factors, including the trap loading time and the concentration of the analyte in the sample. researchgate.net Therefore, careful calibration is necessary, often by varying the concentration of standard gases while keeping the trapping time constant to match the analysis of unknown samples. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a widely employed strategy in the analysis of thiols to overcome challenges associated with their high reactivity, instability, and often low volatility or poor detector response. mdpi.com The primary goals of derivatization are to create a more stable and volatile compound suitable for gas chromatography (GC) or to introduce a chromophoric or fluorophoric group that enhances detection by techniques like high-performance liquid chromatography with ultraviolet (HPLC-UV) or mass spectrometry (MS). mdpi.commdpi.com

For GC analysis, the volatility of polar compounds containing functional groups like thiols needs to be increased. tcichemicals.comobrnutafaza.hr Silylation is a common derivatization technique where an active hydrogen in the thiol group is replaced by a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. obrnutafaza.hr The resulting silyl (B83357) ethers are more volatile, less polar, and more thermally stable than the parent thiol, leading to improved chromatographic separation. obrnutafaza.hr

Another approach is acylation, using reagents such as trifluoroacetic acid anhydride (B1165640) (TFAA), which react with thiols to form fluoroacyl esters. obrnutafaza.hr These derivatives are also more volatile and suitable for GC analysis. obrnutafaza.hr N-Ethylmaleimide (NEM) has also been investigated as a derivatizing reagent for the GC analysis of thiols, creating a more stable thioether. acs.org

When using liquid chromatography, particularly with UV or MS detection, derivatization aims to increase the detector's response to the analyte. mdpi.com Thiols often have low ionization potential, resulting in a weak signal in MS. mdpi.com Derivatization can append a group that ionizes more readily, thereby boosting the MS signal and improving the method's sensitivity. mdpi.commdpi.com

For HPLC-UV analysis, a chromophore is introduced into the thiol molecule. acs.org Reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) and 4,4′-dithiodipyridine (DTDP) react with thiols to produce a colored product that can be detected spectrophotometrically. acs.orgnih.gov DTDP has been shown to be effective at a lower pH than Ellman's reagent, which can be advantageous for acidic samples. acs.org

The use of ionizable tags in derivatization is a practical approach to enhance the monitoring of reactions in complex media like petroleum using electrospray ionization-mass spectrometry (ESI-MS). mdpi.com For example, alkynes containing an imidazole (B134444) moiety can be used to tag thiols, resulting in derivatives with high signal intensity in the mass spectrum. mdpi.com

Specific reagents that selectively target the thiol group are essential for accurate analysis.

N-ethylmaleimide (NEM): NEM is an alkylating agent that reacts specifically with the thiol group of cysteine residues in proteins and peptides, forming a stable thioether linkage. wikipedia.org This reaction is rapid and virtually irreversible, occurring in a pH range of 6.5-7.5. wikipedia.orgnih.gov NEM is frequently used to protect thiols from oxidation during sample preparation and analysis. nih.govrsc.org It has been successfully employed in LC-MS/MS platforms for the comprehensive assessment of the thiol redox metabolome in biological samples. nih.gov While effective, NEM can sometimes lead to the formation of diastereomers, which may appear as double peaks in chromatograms. nih.gov

4,4′-dithiodipyridine (DTDP): DTDP is a disulfide reagent that reacts with thiols via a thiol-disulfide exchange reaction, releasing a molecule of 4-thiopyridone for each thiol group. nih.gov The resulting 4-thiopyridone is a strong chromophore, making this reaction suitable for spectrophotometric quantification of thiols. nih.govresearchgate.net DTDP offers advantages over other reagents like Ellman's reagent, including higher sensitivity and the ability to react at a lower pH. researchgate.net It has been successfully used as a derivatizing agent for the analysis of potent thiols at ultratrace levels in wine by HPLC-MS/MS, providing stable derivatives that can be enriched by solid-phase extraction. acs.orgacs.org This method has demonstrated improved sensitivity for measuring thiols in complex matrices like red wine. mdpi.comnih.gov

Method Validation Parameters: Sensitivity, Selectivity, and Reproducibility (e.g., Limits of Detection)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and consistent results. solubilityofthings.cominorganicventures.com Key validation parameters include sensitivity, selectivity, and reproducibility. solubilityofthings.com

Sensitivity: This refers to the method's ability to detect and quantify small amounts of the analyte. It is often expressed in terms of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govwur.nl The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. wur.nl For example, a heated purge-and-trap GC/MS method for the analysis of (4-methylcyclohexyl)methanol (B126014) (4-MCHM), a related compound, reported method detection limits in the sub-microgram per liter (μg L⁻¹) range. nih.govusgs.gov Similarly, methods for volatile sulfur compounds using cryogenic trapping have achieved detection limits at the parts-per-billion (ppb) level. nih.gov

Selectivity: Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. solubilityofthings.cominorganicventures.com In chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from interfering peaks. wur.nl For MS-based methods, the selection of unique mass transitions in multiple reaction monitoring (MRM) mode enhances selectivity. mdpi.com

Reproducibility: This parameter assesses the consistency of the results obtained from the method. It is typically evaluated at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment). solubilityofthings.com Reproducibility between different laboratories is also a key aspect of method validation, often assessed through collaborative studies. inorganicventures.com The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. wur.nl

The validation process involves a comprehensive evaluation of these parameters to demonstrate that the method is "fit-for-purpose". nih.gov

Role As a Synthetic Intermediate and Precursor in Chemical Research

Building Block in the Synthesis of Complex Organic Architectures

While specific examples of (4-Methylcyclohexyl)methanethiol being used in the total synthesis of highly complex natural products are not extensively documented in peer-reviewed literature, it is recognized by chemical suppliers as a building block for organic synthesis. Its utility stems from the predictable and versatile reactivity of the thiol group.

The thiol functional group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). masterorganicchemistry.com This allows the (4-Methylcyclohexyl)methyl moiety to be readily introduced into molecules through nucleophilic substitution reactions (Sₙ2) with various electrophiles, such as alkyl halides, epoxides, and tosylates. youtube.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReactantProduct ClassGeneral Reaction
S-AlkylationAlkyl Halide (R'-X)ThioetherR-SH + R'-X → R-S-R' + HX
Michael Additionα,β-Unsaturated CarbonylThioetherR-SH + H₂C=CHCOR' → R-S-CH₂CH₂COR'
Thiol-ene ReactionAlkeneThioetherR-SH + R'CH=CHR'' → R-S-CHR'CH₂R''
OxidationMild Oxidant (e.g., I₂)Disulfide2 R-SH + I₂ → R-S-S-R + 2 HI

Note: R represents the (4-Methylcyclohexyl)methyl group.

The disulfide bond, formed through mild oxidation, can act as a reversible covalent linkage in more complex structures, a strategy employed in dynamic covalent chemistry and materials science. masterorganicchemistry.comchemistrysteps.com The lipophilic nature of the 4-methylcyclohexyl group can also be exploited to enhance the solubility of resulting molecules in nonpolar organic solvents, a crucial property when constructing large, intricate molecular architectures.

Precursor for Other Functionalized Cyclohexyl Derivatives

This compound itself is a functionalized derivative of a more common precursor, (4-methylcyclohexyl)methanol (B126014) (4-MCHM). wikipedia.org The synthesis of the thiol from the corresponding alcohol is a key transformation that opens up different avenues of reactivity. The alcohol can be converted to the thiol through several established synthetic methods. A common two-step approach involves:

Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group. This is typically achieved by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester.

Nucleophilic Substitution: The resulting ester is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to displace the leaving group and form the thiol. wikipedia.org

This precursor relationship is significant as it allows chemists to leverage the well-established chemistry of 4-MCHM, which is produced on a large scale. wikipedia.org Once synthesized, the thiol can be further modified. For instance, strong oxidation of this compound with oxidizing agents like hydrogen peroxide or peroxy acids would yield the corresponding sulfonic acid, (4-methylcyclohexyl)methanesulfonic acid. youtube.com This transformation converts the nucleophilic thiol into a highly acidic and water-soluble functional group, dramatically altering the molecule's physical and chemical properties.

Applications in the Synthesis of Ligands for Catalysis

The utility of thiol-containing molecules as ligands for metal catalysts is a cornerstone of coordination chemistry and catalysis. nih.govnih.gov Thiols, and their corresponding thiolates, are classified as soft ligands, meaning they form strong coordination bonds with soft metal ions like palladium (Pd), platinum (Pt), gold (Au), and mercury (Hg). wikipedia.org this compound is classified commercially as a compound suitable for use in the synthesis of catalysts and ligands.

The coordination of the thiol to a metal center can be used to:

Stabilize Metal Nanoparticles: The thiol can bind to the surface of metal nanoparticles, preventing their aggregation and controlling their size and shape. The catalytic activity of these nanoparticles can be tuned by the density and nature of the ligand on their surface. nih.govresearchgate.net

Create Homogeneous Catalysts: The thiol can be part of a larger, soluble ligand structure that coordinates to a single metal center, creating a homogeneous catalyst. These catalysts are often used in reactions like cross-coupling, hydrogenation, and hydroformylation.

Act as a Transient Cooperative Ligand: In some advanced catalytic systems, thiols can act as transient cooperative ligands. They can reversibly bind to a metal center, influencing the catalyst's activity and selectivity without being permanently attached to the main ligand framework. nih.gov

While specific catalytic systems employing this compound as a ligand are not widely reported in academic literature, its structure is analogous to other alkylthiols that have been successfully used. The bulky 4-methylcyclohexyl group could provide steric hindrance around a metal center, potentially influencing the stereoselectivity of a catalytic reaction.

Mechanisms of Formation in Environmental and Biological Contexts Chemical Mechanisms

Chemical Disproportionation and Degradation Pathways

The chemical stability and transformation of (4-Methylcyclohexyl)methanethiol are largely dictated by the redox chemistry of its thiol group. Thiols are the sulfur analogs of alcohols and participate in characteristic oxidation-reduction reactions. libretexts.orgwikipedia.org The degradation of thiols often involves oxidation, which can proceed through several stages depending on the oxidizing agent and reaction conditions. pressbooks.pub

A primary and common degradation pathway for thiols is oxidation to disulfides. libretexts.orgpressbooks.pub In this reaction, two molecules of the thiol lose a hydrogen atom from their sulfhydryl (-SH) groups, and the remaining sulfur atoms bond to form a disulfide bridge (R-S-S-R'). pressbooks.pub For this compound, this involves the coupling of two molecules to form bis(4-methylcyclohexyl)methyl disulfide. This conversion from a thiol to a disulfide is technically an oxidation because each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.org This process can be initiated by mild oxidizing agents like iodine or bromine. pressbooks.pub

Further oxidation of thiols and disulfides can occur with stronger oxidizing agents, such as hydrogen peroxide or peroxyacids. wikipedia.orgpressbooks.pub This more vigorous oxidation can lead to the formation of sulfones (R-SO₂-R'). pressbooks.pub The thiol-disulfide interconversion is a critical aspect of biological systems, where it plays a role in protein structuring and cellular protection against oxidative damage through molecules like glutathione. libretexts.orgpressbooks.pub

The table below summarizes the principal oxidative degradation pathways applicable to thiols like this compound.

Reaction Type Reactant(s) Product(s) Description
Mild Oxidation 2 x this compoundbis(4-methylcyclohexyl)methyl disulfideTwo thiol molecules couple to form a disulfide, a common degradation pathway. pressbooks.pub
Strong Oxidation This compound or its disulfide(4-Methylcyclohexyl)methanesulfonic acidFurther oxidation leads to more stable, higher oxidation state sulfur compounds like sulfonic acids. wikipedia.org

Breakdown Products of Sulfur-Containing Precursors

This compound can be formed from the chemical transformation of larger or more functionalized precursor molecules. In industrial and laboratory settings, thiols are commonly synthesized from other organic compounds. wikipedia.orgbritannica.com

A primary precursor for the synthesis of this compound is its corresponding alcohol, (4-methylcyclohexyl)methanol (B126014) (MCHM). wikipedia.orgnih.gov The conversion of an alcohol to a thiol is a standard chemical transformation. MCHM itself can be synthesized via methods such as the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org It is also known to form as a byproduct during the hydrogenation of dimethyl terephthalate. wikipedia.org

Another significant pathway for thiol formation is through the reaction of an alkyl halide with a sulfur nucleophile. pressbooks.pubfiveable.me In this case, a (4-methylcyclohexyl)methyl halide (e.g., bromide or chloride) would serve as the precursor. The reaction with a hydrosulfide (B80085) anion (-SH) or a protected sulfur source like thiourea (B124793) followed by hydrolysis yields the target thiol. wikipedia.orgpressbooks.pub The use of thiourea is often preferred to prevent the formation of sulfide (B99878) byproducts. pressbooks.pub

These synthetic routes highlight plausible chemical pathways for the formation of this compound from non-thiol precursors that may be present in industrial or waste streams.

Precursor Type Specific Precursor Example Reaction to Form Thiol Significance
Alcohol (4-Methylcyclohexyl)methanolConversion of the hydroxyl (-OH) group to a sulfhydryl (-SH) group.A common and direct synthetic route from a readily available alcohol precursor. wikipedia.org
Alkyl Halide (4-Methylcyclohexyl)methyl bromideSN2 displacement reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea. pressbooks.pubA fundamental method for creating carbon-sulfur bonds to form thiols. pressbooks.pubfiveable.me
Ester Methyl 4-methylcyclohexanecarboxylateReduction to the alcohol (MCHM), followed by conversion to the thiol. wikipedia.orgchemicalbook.comAn indirect route where the ester is a precursor to the more direct alcohol precursor.

Microbial-Mediated Chemical Transformations Influencing Thiol Formation

Microorganisms play a critical role in the global sulfur cycle by transforming organic and inorganic sulfur compounds. While direct microbial production of this compound is not specifically documented, the mechanisms by which microbes produce simpler thiols like methanethiol (B179389) are well-understood and provide a model for its potential formation. wikipedia.org

A major biological pathway for thiol production is the degradation of sulfur-containing amino acids. wikipedia.org For example, methanethiol is produced by various microbes through the breakdown of methionine. wikipedia.org It is plausible that if a structurally analogous amino acid containing a 4-methylcyclohexyl moiety existed and was available to microbes, enzymatic pathways could cleave it to produce this compound.

Another significant source of biogenic thiols is the breakdown of dimethylsulfoniopropionate (DMSP), an abundant compound produced by marine algae. wikipedia.org Bacteria in marine environments degrade DMSP, releasing methanethiol as a key intermediate. wikipedia.org The formation of more complex thiols could occur if structurally similar sulfonated precursors were present in a specific environment and accessible to microbial enzymatic machinery. The transformation of such precursors would likely be part of a broader metabolic network where the microorganism utilizes the organic molecule as a source of carbon and sulfur.

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